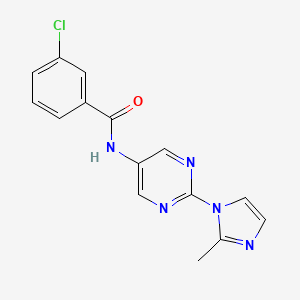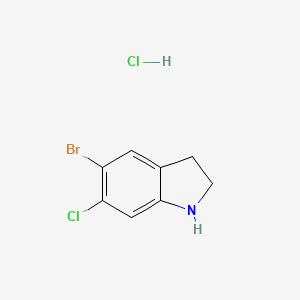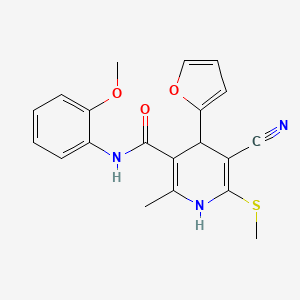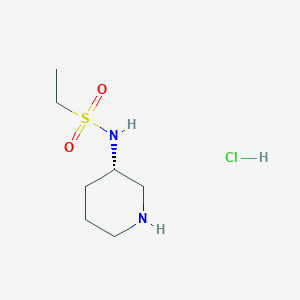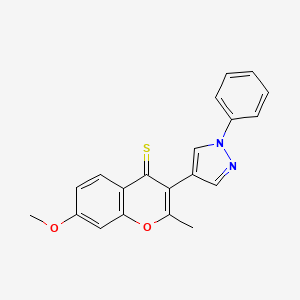
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione, also known as MPT0G211, is a synthetic compound that has been studied for its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Synthesis and Biological Activities
The compound and its derivatives have been synthesized for various studies. In a research conducted by Hatzade et al. (2008), derivatives of 7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione were synthesized and tested for antimicrobial and antioxidant activities. This indicates potential applications in the development of new antimicrobial and antioxidant agents (Hatzade et al., 2008).
Synthesis and Structure of Ligands for Metal Ions
The synthesis and structure of ligands derived from similar compounds for platinum(II) and palladium(II) metal ions were explored by Budzisz et al. (2004). This research demonstrates the compound’s utility in creating complex ligands for metal ions, potentially useful in coordination chemistry and material science (Budzisz et al., 2004).
Spectroscopic, Electronic, and Structural Analysis
In 2018, a study by Sert et al. focused on the molecular docking, Hirshfeld surface, spectroscopic, electronic, and structural analysis of a novel hybrid compound containing pyrazole and coumarin cores. This research underscores the compound’s significance in advanced material science and drug design, particularly in understanding molecular interactions and properties (Sert et al., 2018).
properties
IUPAC Name |
7-methoxy-2-methyl-3-(1-phenylpyrazol-4-yl)chromene-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-13-19(14-11-21-22(12-14)15-6-4-3-5-7-15)20(25)17-9-8-16(23-2)10-18(17)24-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVYQOGXIONOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(O1)C=C(C=C2)OC)C3=CN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2-methyl-3-(1-phenyl-1H-pyrazol-4-yl)-4H-chromene-4-thione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

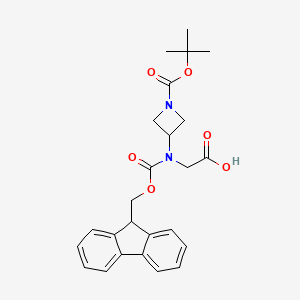
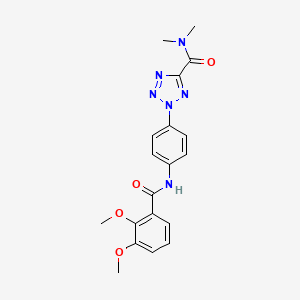
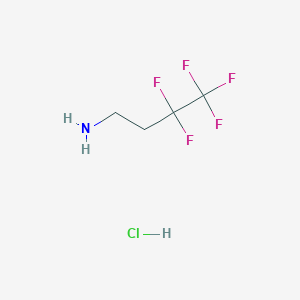
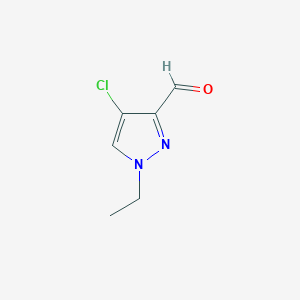
![6-Mercapto-1-(4-methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B2439160.png)
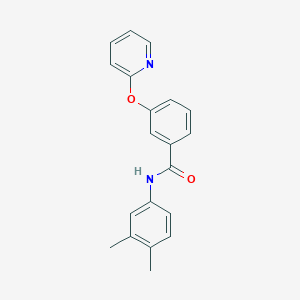
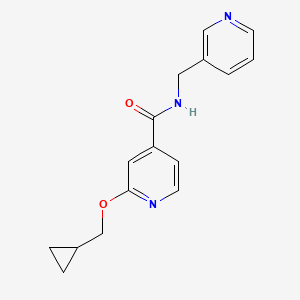
![2-chloro-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2439165.png)
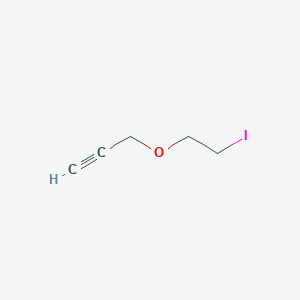
![(1-methyl-1H-1,2,3-triazol-4-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2439169.png)
